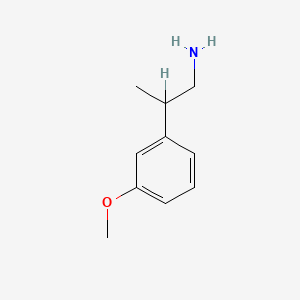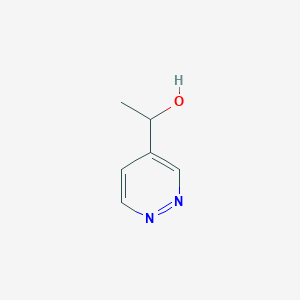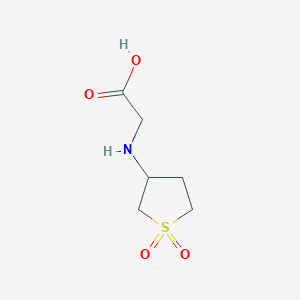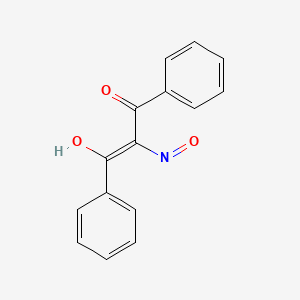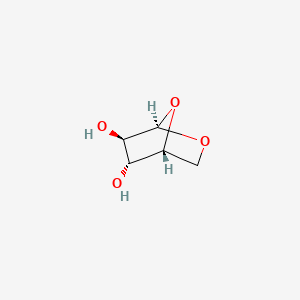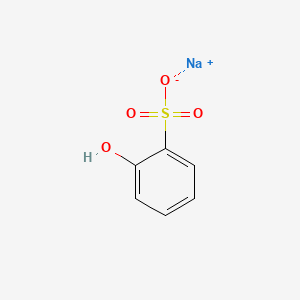
Ethyl (2-ethoxy-4-formylphenoxy)acetate
Descripción general
Descripción
Ethyl (2-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H16O5 . It has a molecular mass of 252.26 . This compound is also known by other names such as Acetic acid, 2-(2-ethoxy-4-formylphenoxy)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/C13H16O5/c1-3-16-12-7-10 (8-14)5-6-11 (12)18-9-13 (15)17-4-2/h5-8H,3-4,9H2,1-2H3 . This represents the connectivity and hydrogen count of its atoms.
Aplicaciones Científicas De Investigación
Synthesis of Highly Substituted Thienothiopyrans
Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate is used in the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives. This process involves a domino sequence of reactions, leading to the creation of three C-C bonds and the generation of three new stereocenters (Indumathi, Perumal, & Menéndez, 2010).
Catalytic Reactions for Organic Synthesis
In a study exploring Rhodium(II) acetate-catalyzed reactions, ethyl 2-diazo-3-oxopent-4-enoates, closely related to ethyl (2-ethoxy-4-formylphenoxy)acetate, are transformed into various organic compounds, indicating its utility in synthetic organic chemistry (Taylor & Davies, 1983).
Favorskii-Type Rearrangement in Organic Synthesis
Ethyl (diethoxyphosphinyl)acetate, a compound similar to this compound, is used in Favorskii-type rearrangements, serving as an intermediate for natural product syntheses (Sakai et al., 1987).
Antioxidant Properties in Natural Extracts
The compound 4-ethoxy-3-methoxyphenol, structurally related to this compound, is isolated from natural extracts and evaluated for antioxidant properties, indicating potential applications in natural product and health-related research (Aminah et al., 2018).
Novel Copolymers in Materials Science
Research into novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which include this compound derivatives, demonstrates applications in the field of materials science (Barilla et al., 2021).
Surface-Mediated Reactions in Chemistry
Studies on the transformation of ethanol to carbonyl compounds on Au(111) surfaces identify ethyl acetate as a key reaction intermediate, relevant to this compound in understanding surface-mediated chemical reactions (Liu et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-16-12-7-10(8-14)5-6-11(12)18-9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEWROKOAWXQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270484 | |
| Record name | Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51264-71-2 | |
| Record name | Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

